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molecular formula C18H24N2O5 B8553553 2-[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B8553553
M. Wt: 348.4 g/mol
InChI Key: WBTWWPUUXGQCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825256B2

Procedure details

Boc-D-Pro-OH (209 mg, 0.970 mmol) was dissolved in DMF (4 mL), followed by addition of the HBTU (552 mg, 1.46 mmol) and Triethylamine (270 μL). The solution was stirred at room temperature for 30 minutes prior to the addition of piperonylamine (121 μL, 0.970 mmol). The reaction mixture stirred at rt for 16 h then the solution was transferred to a separatory funnel containing DCM (50 mL). The organic layer was washed with NaHCO3 (2×50 mL, sat. aq.) and dried over Na2SO4. The solution was concentrated and purified by prep LCMS to afford 278.0 mg (82.5%) of 2-[(benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester. [M+H]+ 349.09.
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
552 mg
Type
reactant
Reaction Step Two
Quantity
270 μL
Type
reactant
Reaction Step Two
Quantity
121 μL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:8][CH2:7][CH2:6][C@@H:2]1[C:3]([OH:5])=O.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)CC)C.[CH2:47]([NH2:57])[C:48]1[CH:56]=[CH:55][C:54]2[O:53][CH2:52][O:51][C:50]=2[CH:49]=1>CN(C=O)C.C(Cl)Cl>[C:12]([O:11][C:9]([N:1]1[CH2:8][CH2:7][CH2:6][CH:2]1[C:3](=[O:5])[NH:57][CH2:47][C:48]1[CH:56]=[CH:55][C:54]2[O:53][CH2:52][O:51][C:50]=2[CH:49]=1)=[O:10])([CH3:15])([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
209 mg
Type
reactant
Smiles
N1([C@@H](C(=O)O)CCC1)C(=O)OC(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
552 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
270 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
121 μL
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)N
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture stirred at rt for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solution was transferred to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 (2×50 mL, sat. aq.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by prep LCMS

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C(NCC1=CC2=C(OCO2)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 278 mg
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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